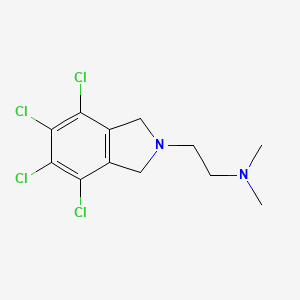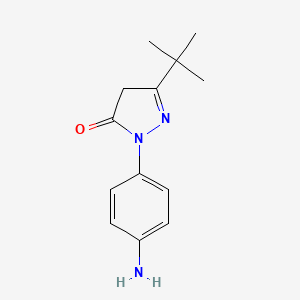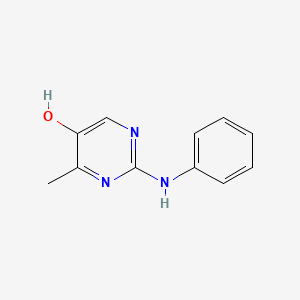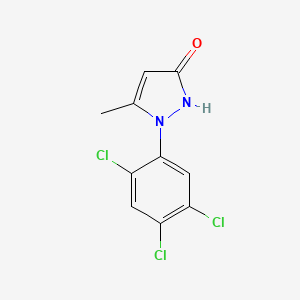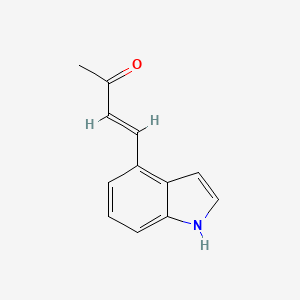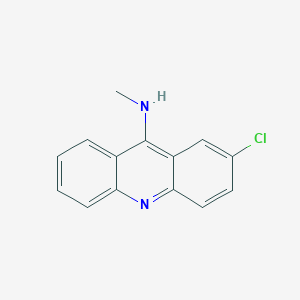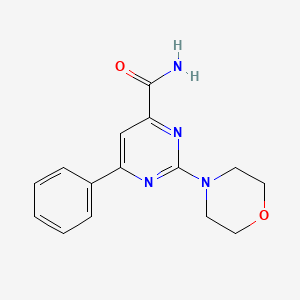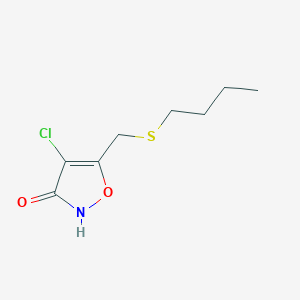
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butylthio group, a chloro substituent, and a carbonyl group on the isoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Introduction of the Butylthio Group: The butylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a butylthiol with a suitable leaving group on the isoxazole ring.
Chlorination: The chloro substituent can be introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学研究应用
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition, as its structure may mimic natural substrates or inhibitors.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or biological process being studied.
相似化合物的比较
Similar Compounds
4-chloroisoxazole: Lacks the butylthio group, making it less hydrophobic.
5-methylisoxazole: Lacks both the butylthio and chloro groups, resulting in different reactivity and biological activity.
5-((methylthio)methyl)-4-chloroisoxazol-3(2H)-one: Similar structure but with a methylthio group instead of a butylthio group.
Uniqueness
5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of the butylthio group, which increases its hydrophobicity and may enhance its interaction with biological membranes or hydrophobic pockets in enzymes. The chloro substituent also adds to its reactivity, allowing for further chemical modifications.
属性
CAS 编号 |
89660-95-7 |
|---|---|
分子式 |
C8H12ClNO2S |
分子量 |
221.71 g/mol |
IUPAC 名称 |
5-(butylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H12ClNO2S/c1-2-3-4-13-5-6-7(9)8(11)10-12-6/h2-5H2,1H3,(H,10,11) |
InChI 键 |
XCJLQDWISYOFAL-UHFFFAOYSA-N |
规范 SMILES |
CCCCSCC1=C(C(=O)NO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
